3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9(2)5-6-3-4-12-7(6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRCBRUYYNMHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(SC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-49-2 | |
| Record name | 3-[(dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride typically involves the introduction of a dimethylamino group to the thiophene ring. One common method is the reaction of thiophene-2-carboxylic acid with formaldehyde and dimethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the dimethylamino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride has been studied for its potential therapeutic applications due to its ability to interact with biological targets. Notable areas of research include:
- Anti-inflammatory Properties : Research indicates that thiophene derivatives can inhibit pathways involved in inflammation by targeting integrins related to leukocyte adhesion . This suggests potential uses in treating inflammatory diseases.
- Antibacterial Activity : Thiophene derivatives have been noted for their antibacterial properties, making them candidates for developing new antimicrobial agents .
Drug Design
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties.
Case Study 1: Anti-inflammatory Effects
A study explored the effects of related thiophene derivatives on cytokine production in animal models. Results demonstrated that these compounds could significantly reduce inflammation markers in bronchoalveolar lavage fluid (BALF), indicating their potential as therapeutic agents for respiratory conditions .
Case Study 2: Antibacterial Efficacy
Research involving substituted thiophene carboxamides revealed promising results against bacterial infections. The compounds exhibited significant antibacterial activity in vitro, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The thiophene ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
Substituent Position Effects
- Aminomethyl Group Positioning: The 3-[(Dimethylamino)methyl] substitution distinguishes this compound from positional isomers like 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride. Studies suggest that the 3-position substitution may enhance steric accessibility for target binding compared to the 5-position .
- Halogen and Alkyl Groups: In 2-chloro-5-methylthiophene-3-carboxylic acid, the chlorine atom at position 2 increases electrophilicity, while the methyl group at position 5 may stabilize hydrophobic interactions.
Functional Group Contributions
- Carboxylic Acid vs. Ester Derivatives : Thiophene-2-carboxylic acid and its ester derivatives (e.g., ethyl 4-chloro-2-methylthiophene-3-carboxylate) exhibit divergent solubility and bioavailability. The carboxylic acid group enhances polarity, favoring aqueous solubility, whereas esters are more lipophilic, impacting membrane permeability .
- Hydrochloride Salt Formation: The hydrochloride salt of the target compound improves crystallinity and stability compared to non-salt forms, such as 3-(dimethylamino)benzoic acid, which lacks ionic character .
Bioactivity and Mechanism of Action
- Antimicrobial and Anticancer Potential: Thiophene-2-carboxylic acid demonstrates anticancer activity in xenograft models, likely via apoptosis induction . The dimethylamino group in the target compound may augment this activity by modulating interactions with cellular receptors or enzymes .
- Receptor Binding: Structural analogs like 3-[(Dimethylamino)methyl]benzoic acid hydrochloride exhibit ligand-receptor binding via the dimethylamino group, suggesting a shared mechanism for the thiophene derivative .
Research Implications and Uniqueness
The unique combination of a thiophene core, dimethylaminomethyl group, and hydrochloride salt in this compound positions it as a versatile candidate for drug development. Key advantages over similar compounds include:
- Enhanced Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic derivatives .
- Dual Functional Groups: The carboxylic acid and dimethylamino groups enable diverse interactions (e.g., ionic, hydrogen bonding) with biological targets .
- Structural Modularity : The thiophene scaffold allows for further derivatization, as seen in ester or halogen-substituted analogs, to optimize pharmacokinetic properties .
Biological Activity
3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring with a dimethylamino group and a carboxylic acid functional group, positioning it as a versatile candidate for therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of this compound can be symbolically represented as follows:
The synthesis typically involves standard organic chemistry techniques, including refluxing under inert conditions and purification methods like recrystallization or chromatography to isolate the hydrochloride salt.
The biological activity of this compound is largely attributed to its interaction with various biological targets, such as receptors and enzymes. It may inhibit specific pathways in cellular processes or modulate receptor activity. For instance, related thiophene derivatives have demonstrated anti-inflammatory and analgesic properties by targeting integrins involved in leukocyte adhesion, suggesting potential therapeutic uses in inflammatory diseases .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound can exhibit significant anti-inflammatory effects. The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that certain derivatives can suppress the activity of COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Studies have indicated that thiophene derivatives can exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Anti-inflammatory Activity Assessment
A study assessed the inhibitory effects of related thiophene derivatives on COX enzymes using an enzyme screening assay. The results indicated that certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like indomethacin, demonstrating their potential as therapeutic agents for inflammatory conditions .
| Compound | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Indomethacin | 9.17 | Not applicable |
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of various thiophene derivatives, including those structurally similar to this compound. The findings suggested significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting their potential role in combating antibiotic-resistant infections .
Q & A
Q. What are the recommended synthetic routes for preparing 3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride?
- Methodological Answer : A common approach involves coupling thiophene-2-carboxylic acid derivatives with dimethylaminomethyl groups via nucleophilic substitution. For example, tetrahydrofuran (THF) is used as a solvent, with triethylamine (Et₃N) to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization . Similar protocols for structurally related compounds (e.g., impurity standards) emphasize stoichiometric control of dimethylaminoalkylating agents to avoid over-alkylation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substitution patterns on the thiophene ring and dimethylamino group integration .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when synthesizing pharmaceutical impurities (e.g., EP-grade reference standards) .
- X-ray Crystallography : For resolving crystal structure ambiguities, particularly if unexpected steric effects arise from the dimethylamino-methyl group .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation.
- Handling : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, as recommended for dimethylamino-containing compounds in laboratory settings .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data during structural elucidation?
- Methodological Answer : Discrepancies in proton splitting or integration may arise from dynamic rotational effects in the dimethylamino group. Strategies include:
- Variable Temperature (VT-NMR) : To observe coalescence of split signals at elevated temperatures .
- 2D NMR (COSY, HSQC) : For correlating ambiguous proton environments with adjacent carbons .
- Comparative Analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., thiophene-2-carboxamide derivatives) .
Q. How can researchers minimize by-products like dimethylamino derivatives during synthesis?
- Methodological Answer :
- Stoichiometric Control : Limit excess dimethylaminomethylating agents to prevent side reactions.
- Reaction Monitoring : Use real-time LC-MS to detect intermediates and terminate reactions at optimal conversion points .
- Purification : Employ reverse-phase chromatography to separate polar by-products, as demonstrated in impurity profiling for pharmaceutical intermediates .
Q. What are the challenges in studying the biological activity of this compound, and how can they be addressed?
- Methodological Answer :
- Challenge : Low solubility in aqueous buffers complicates in vitro assays.
- Solution : Use co-solvents like DMSO (≤0.1% v/v) or synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .
- Target Identification : Employ computational docking studies (e.g., molecular dynamics simulations) to predict interactions with biological targets, such as enzymes with thiophene-binding pockets .
Data Contradiction and Optimization
Q. How to interpret conflicting cytotoxicity data in cell-based assays?
- Methodological Answer : Discrepancies may stem from batch-to-batch purity variations or solvent residues (e.g., residual THF). Mitigation steps:
- Purity Reassessment : Quantify impurities via HPLC-MS using EP-grade reference standards .
- Solvent Removal : Ensure complete solvent evaporation under high vacuum (≤0.1 mbar) .
Q. What methods optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- Catalysis : Transition metal catalysts (e.g., Pd/C) for selective C–N bond formation.
- Process Automation : Use flow chemistry to maintain consistent temperature and mixing, as seen in phosphazene derivative syntheses .
Safety and Compliance
Q. What occupational exposure limits apply to this compound?
- Methodological Answer : While specific DNEL/PNEC data are unavailable, general guidelines for dimethylamino compounds recommend:
- Ventilation : Ensure airflow ≥0.5 m/s in workspaces.
- Exposure Monitoring : Use air sampling per EN 14042 for airborne particulates .
Future Research Directions
Q. What are emerging applications in medicinal chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
